molecular formula C10H11Cl2NO4S B3013863 methyl 2-(2,4-dichloro-N-methylsulfonylanilino)acetate CAS No. 713085-92-8

methyl 2-(2,4-dichloro-N-methylsulfonylanilino)acetate

Cat. No. B3013863
M. Wt: 312.16
InChI Key: WWPSMQXCKTVPBY-UHFFFAOYSA-N
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Description

The compound of interest, methyl 2-(2,4-dichloro-N-methylsulfonylanilino)acetate, is a chemical that is likely to possess a sulfonyl group attached to an aniline derivative, as indicated by the "sulfonylanilino" portion of its name. The presence of "2,4-dichloro" suggests that two chlorine atoms are substituted on the benzene ring of the aniline moiety. The "methyl" group is attached to the sulfonyl nitrogen, and the "acetate" refers to the ester functional group connected to the molecule. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and analytical techniques that could be relevant for its analysis.

Synthesis Analysis

The synthesis of similar sulfonyl-containing compounds typically involves the reaction of sulfonyl chlorides with amines or alcohols. For instance, the synthesis of N-methyl-bis(2-hydroxyethyl)ammonium (4-chlorphenylsulfonyl)acetate involves the interaction of (4-chlorphenylsulfonyl)acetic acid with N-methyl-bis(2-hydroxyethyl)amine . This suggests that a similar approach could be used for synthesizing methyl 2-(2,4-dichloro-N-methylsulfonylanilino)acetate, by reacting the appropriate sulfonyl chloride with a methylamine and an acetic ester.

Molecular Structure Analysis

X-ray diffraction (XRD) is a powerful technique for determining the crystal and molecular structure of compounds. The molecular structure of a related compound, N-methyl-bis(2-hydroxyethyl)ammonium (4-chlorphenylsulfonyl)acetate, was studied using XRD . Similarly, XRD, along with FT-IR, UV-VIS, and NMR techniques, was used to characterize the structure of methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl)isoxazolidin-2-yl)acetate . These techniques could be applied to methyl 2-(2,4-dichloro-N-methylsulfonylanilino)acetate to gain insights into its molecular conformation and crystal packing.

Chemical Reactions Analysis

The reactivity of sulfonyl-containing compounds can be diverse. For example, the chromogenic reagent described in one study involves the coupling of aniline derivatives through azo groups . This indicates that the sulfonyl aniline moiety in the compound of interest could potentially participate in similar coupling reactions, which could be useful in developing analytical methods or synthesizing novel derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted using theoretical calculations, such as those performed using density functional theory (DFT) . These calculations can provide information on the compound's electronic structure, including frontier molecular orbitals (FMOs), hardness, softness, and non-linear optical behaviors. For methyl 2-(2,4-dichloro-N-methylsulfonylanilino)acetate, similar computational studies could elucidate its electrophilic and nucleophilic nature, as well as its potential optical properties.

Scientific Research Applications

Oxidation Processes and Derivative Formation

Methyl 2-(2,4-dichloro-N-methylsulfonylanilino)acetate and its related compounds have been studied in the context of oxidation processes. For instance, the oxidation of methyl (methylthio)methyl sulfoxide has been shown to produce bis(methylsulfinyl)methane and methyl (methylthio)methyl sulfone under varying conditions, indicating its potential in chemical synthesis and derivative formation (Ogura, Suzuki, & Tsuchihashi, 1980).

Methodology in Analyzing Sulfonylurea Herbicides

Research on the analysis of sulfonylurea herbicides by gas chromatography has highlighted methods to stabilize these compounds for analytical purposes. Methylation techniques have been employed to create stable derivatives, like N-methylchlorsulfuron and N-N'-dimethyl derivatives, facilitating their analysis (Klaffenbach, Holland, & Lauren, 1993).

Herbicidal Applications

The herbicidal effects of similar compounds, such as methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, have been explored. It has been found to inhibit auxin-stimulated elongation in plants and exhibit strong auxin antagonist properties, suggesting its use in agriculture (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).

Synthesis and Chemical Characterization

Studies have been conducted on the synthesis and characterization of compounds with structural similarities, such as methyl 4-amino-2,3,3-trisubstituted-1,1-dioxo-2,3-dihydro-1H-1λ6-isothiazole-5-carboxylates. These investigations contribute to the understanding of the chemical properties and potential applications of such compounds (Dobrydnev et al., 2018).

Advanced Material and Molecular Analysis

Research on methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate has provided insight into its molecular structure and chemical properties. Such studies offer important information for potential applications in various scientific fields, including materials science (Gültekin et al., 2020).

Biochemical and Environmental Applications

Additional studies have explored the environmental and biochemical applications of related compounds, such as their role in methanogenesis and their impact on environmental pollutants (Lovley, White, & Ferry, 1984).

Future Directions

The study of this compound could potentially provide interesting insights into the properties of sulfonyl compounds, dichloroanilines, and methyl acetates. Future research could focus on synthesizing this compound and studying its properties and potential applications .

properties

IUPAC Name

methyl 2-(2,4-dichloro-N-methylsulfonylanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO4S/c1-17-10(14)6-13(18(2,15)16)9-4-3-7(11)5-8(9)12/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPSMQXCKTVPBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycinate

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